molecular formula C19H19N3O2S2 B2415979 (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 886167-65-3

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2415979
M. Wt: 385.5
InChI Key: CXQQQIYMEQKXOG-VBKFSLOCSA-N
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Description

The compound “(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a type of acrylonitrile derivative . It is synthesized by the base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles .


Synthesis Analysis

The synthesis of this compound involves a base-catalysed condensation reaction of 2-morpholinoquinoline-3-carboxaldehydes and 2-cyanomethylbenzimidazoles . This is followed by a regiospecific reduction of the C—C double bond in the acrylonitrile moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a base-catalysed condensation reaction and a subsequent regiospecific reduction of the C—C double bond in the acrylonitrile moiety .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

One of the significant applications of derivatives similar to (Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is in cancer research. Compounds like this have shown cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. This suggests potential for use in cancer treatment research (C. T. Nguyen et al., 2019).

GSK-3 Inhibition

Another important application is in the synthesis of compounds that act as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a protein kinase involved in various cellular processes. Derivatives of thioxothiazolidinone have been synthesized with potential as GSK-3 inhibitors, which could have implications in treating diseases like Alzheimer's (S. Kamila & E. Biehl, 2012).

Antimicrobial Activity

These compounds also exhibit antimicrobial activity. Studies have synthesized and tested various derivatives for their effectiveness against bacterial and fungal strains, showing promise in developing new antimicrobial agents (YN Spoorthy et al., 2021).

Structural and Computational Analysis

Structural and computational analysis of these derivatives provides insights into their chemical properties. Research in this area includes X-ray diffraction and NMR studies, helping to understand the molecular structure and potential interactions of these compounds (N. Khelloul et al., 2016).

Anticancer and Antitrypanosomal Activity

Further applications include the synthesis of derivatives with both anticancer and antitrypanosomal activities. These compounds have shown effectiveness against certain human tumor cell lines and parasites like Trypanosoma brucei, suggesting potential therapeutic applications (S. Holota et al., 2019).

Antitumor and Anti-Inflammatory Activity

Lastly, research has identified certain derivatives with notable antitumor and anti-inflammatory activities, surpassing known comparison drugs in their action. This highlights their potential in developing new treatments for cancer and inflammatory diseases (V. Horishny et al., 2020).

properties

IUPAC Name

(5Z)-3-ethyl-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-2-22-18(23)16(26-19(22)25)12-14-11-13-5-3-4-6-15(13)20-17(14)21-7-9-24-10-8-21/h3-6,11-12H,2,7-10H2,1H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQQIYMEQKXOG-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-ethyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

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